molecular formula C12H20N2O4 B1529099 tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate CAS No. 1251007-91-6

tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B1529099
CAS No.: 1251007-91-6
M. Wt: 256.3 g/mol
InChI Key: SDOBECQYKUJAJO-UHFFFAOYSA-N
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Description

Tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate: is a chemical compound with the molecular formula C12H20N2O4 . It belongs to the class of spiro compounds, which are characterized by a unique ring system that includes a spiro atom connecting two cyclic structures. This compound is of interest in various scientific research applications due to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the cyclization of a suitable di-amine and a di-carboxylic acid derivative under controlled conditions. The reaction conditions often require the use of a strong base or acid catalyst to facilitate the formation of the spiro structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: : Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted derivatives with different functional groups.

Scientific Research Applications

Tert-Butyl 8-oxa-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate: has several scientific research applications, including:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Industry: : Use in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

Tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate: can be compared with other similar spiro compounds, such as tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate and tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate

List of Similar Compounds

  • Tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate

  • Tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate

  • Tert-Butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate

Properties

IUPAC Name

tert-butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-11(2,3)18-10(16)14-5-4-12(8-14)7-13-9(15)6-17-12/h4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOBECQYKUJAJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate
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tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate
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tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate
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tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate
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tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate
Reactant of Route 6
tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate

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